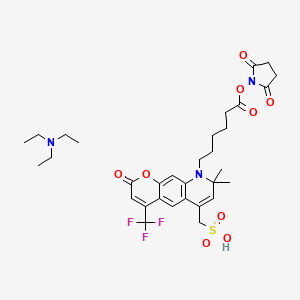

AF430 NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AF430 NHS ester, also known as Alexa Fluor 430 NHS ester, is a bright, green-fluorescent dye. It is widely used for stable signal generation in imaging and flow cytometry. The compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 430 is a popular tool for conjugating this dye to proteins or antibodies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AF430 NHS ester typically involves the reaction of Alexa Fluor 430 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The product is then purified using techniques such as gel filtration or dialysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality anhydrous solvents and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

AF430 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other amine-containing molecules to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, proteins, peptides, amine-modified oligonucleotides.

Conditions: The reaction is typically carried out in a sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) at room temperature for 1 hour. .

Major Products

The major products of these reactions are AF430-labeled biomolecules, which exhibit brighter fluorescence and greater photostability compared to other spectrally similar fluorophores .

Wissenschaftliche Forschungsanwendungen

AF430 NHS ester has a wide range of applications in scientific research:

Chemistry: Used for labeling and detecting primary amines in various chemical compounds.

Biology: Employed in cellular labeling and detection, enabling the study of cellular processes and structures.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

Industry: Applied in the development of fluorescent probes and sensors for various industrial applications

Wirkmechanismus

AF430 NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups to form a covalent bond, resulting in the conjugation of the fluorescent dye to the target molecule. This conjugation enhances the fluorescence and photostability of the labeled biomolecule, making it suitable for various imaging and detection applications .

Vergleich Mit ähnlichen Verbindungen

AF430 NHS ester is often compared with other fluorescent dyes such as:

- Alexa Fluor 488 NHS ester

- Alexa Fluor 555 NHS ester

- Alexa Fluor 647 NHS ester

Uniqueness

This compound is unique due to its excitation wavelength of 430 nm and emission wavelength of 542 nm, which provides a distinct green fluorescence. This makes it particularly useful for applications requiring specific fluorescence characteristics .

Similar Compounds

- Alexa Fluor 488 NHS ester : Excitation at 488 nm, emission at 519 nm.

- Alexa Fluor 555 NHS ester : Excitation at 555 nm, emission at 565 nm.

- Alexa Fluor 647 NHS ester : Excitation at 647 nm, emission at 668 nm .

Eigenschaften

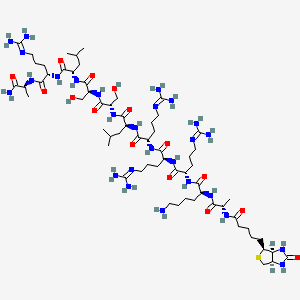

Molekularformel |

C32H42F3N3O9S |

|---|---|

Molekulargewicht |

701.8 g/mol |

IUPAC-Name |

N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |

InChI-Schlüssel |

WEJVZSAYICGDCK-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)